

What is the chemical structure of Casuarinin?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Casuarinin

Cat. No.: B1208647

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Biological Activity of **Casuarinin**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casuarinin is a C-glycosidic ellagitannin, a class of hydrolyzable tannins found in various plant species, including *Casuarina stricta*, *Terminalia arjuna*, and the pericarp of pomegranates (*Punica granatum*).^{[1][2]} It is recognized for its significant biological activities, including antioxidant, anti-cancer, and neuroprotective effects. Structurally, **Casuarinin** is an isomer of casuarictin and is characterized by an open-chain glucose core esterified with two hexahydroxydiphenyl (HHDP) groups and one galloyl group.^{[1][2][3]} A key feature is the C-glycosidic bond between the glucose moiety and one of the HHDP groups.^[4] This technical guide provides a comprehensive overview of the chemical structure of **Casuarinin**, its physicochemical properties, spectroscopic data, a summary of its total synthesis, and an examination of its molecular mechanisms of action in cancer and neuronal cells.

Chemical Structure and Properties

Casuarinin is a complex polyphenolic compound belonging to the ellagitannin family. Its structure is distinguished by an open-chain glucose core, a feature that arises from the opening of the pyranose ring during its biosynthesis in plants.^{[1][4]}

Structural Identification

- Chemical Formula: C₄₁H₂₈O₂₆^{[5][6]}

- Molecular Weight: 936.64 g/mol [1][6]
- IUPAC Name: [(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.0^{5,18}.0^{6,11}]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.0^{2,7}]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate[7]
- CAS Number: 79786-01-9[1][5]
- Classification: Hydrolyzable Tannin (Ellagitannin)[8]

Physicochemical Properties

The following table summarizes key physicochemical properties of **Casuarinin**. Most of these values are computationally predicted and serve as a guideline for experimental design.

Property	Value	Source
Water Solubility	2.21 g/L	ALOGPS[8]
logP	2.91	ALOGPS[8]
Polar Surface Area	455.18 Å ²	ChemAxon[8]
Hydrogen Bond Donors	16	ChemAxon[8]
Hydrogen Bond Acceptors	21	ChemAxon[8]
Rotatable Bond Count	4	ChemAxon[8]
pKa (Strongest Acidic)	7.31	ChemAxon[8]

Spectroscopic Data

The structural elucidation of **Casuarinin** has been confirmed through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).[2][3][9][10] The ¹H and ¹³C NMR spectral data are crucial for its identification.

Table of ¹³C and ¹H NMR Spectral Data for **Casuarinin** (in Methanol-d₄)

Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm) (J in Hz)
Glucose Moiety		
1	74.2	5.59 (d, J=5.0)
2	73.0	5.15 (t, J=5.0)
3	76.5	4.88 (t, J=5.0)
4	69.8	4.75 (dd, J=9.0, 5.0)
5	75.1	5.35 (m)
6a	64.1	4.45 (dd, J=12.0, 3.0)
6b	64.1	4.05 (dd, J=12.0, 1.5)
Gallyl Group		
1'	121.8	-
2', 6'	110.4	7.05 (s)
3', 5'	146.5	-
4'	140.1	-
C=O	167.2	-
HHDP Group 1		
Aromatic CH	107.9	6.71 (s)
Aromatic CH	107.5	6.42 (s)
HHDP Group 2		
Aromatic CH	108.2	6.51 (s)

Note: This is a representative summary based on published data. Actual chemical shifts may vary slightly depending on the solvent and experimental

conditions. Data compiled from references.[2][10]

Experimental Protocols

Total Synthesis of Casuarinin

The first total synthesis of **Casuarinin** was reported by Wakamori et al. in 2020, providing a method to access this complex molecule for further study.[4][11]

Synthetic Strategy Overview:

The synthesis is based on a biomimetic approach, recognizing that pedunculagin is a key intermediate in the natural biosynthesis of **Casuarinin**.[12] The core challenge is the stereoselective construction of the C-glycosidic bond and the formation of the two (S)-hexahydroxydiphenyl (HHDP) groups.

Key Methodological Steps:

- Starting Material: The synthesis commences from a suitably protected D-glucose derivative.
- Formation of HHDP Groups: The (S)-HHDP groups are formed via intramolecular oxidative aryl-aryl coupling of two adjacent galloyl groups. A common method employs a CuCl₂ and n-butylamine complex to mediate this coupling with high stereoselectivity.[13]
- Glucopyranose Ring Opening: A critical step involves the opening of the glucose pyranose ring. The reported synthesis utilizes a benzyl oxime group, which serves as a scaffold to facilitate this transformation.[4]
- C-Glycosylation: The C-glycosidic bond between the open-chain glucose C-1 and a benzene ring of an HHDP precursor is formed via a Friedel-Crafts-type reaction under acidic conditions. The use of the benzyl oxime scaffold allows for complete stereoselectivity in this step.[4]
- Final Deprotection: The synthesis is completed by the hydrogenolytic removal of benzyl protecting groups to yield the final natural product, **Casuarinin**.[4]

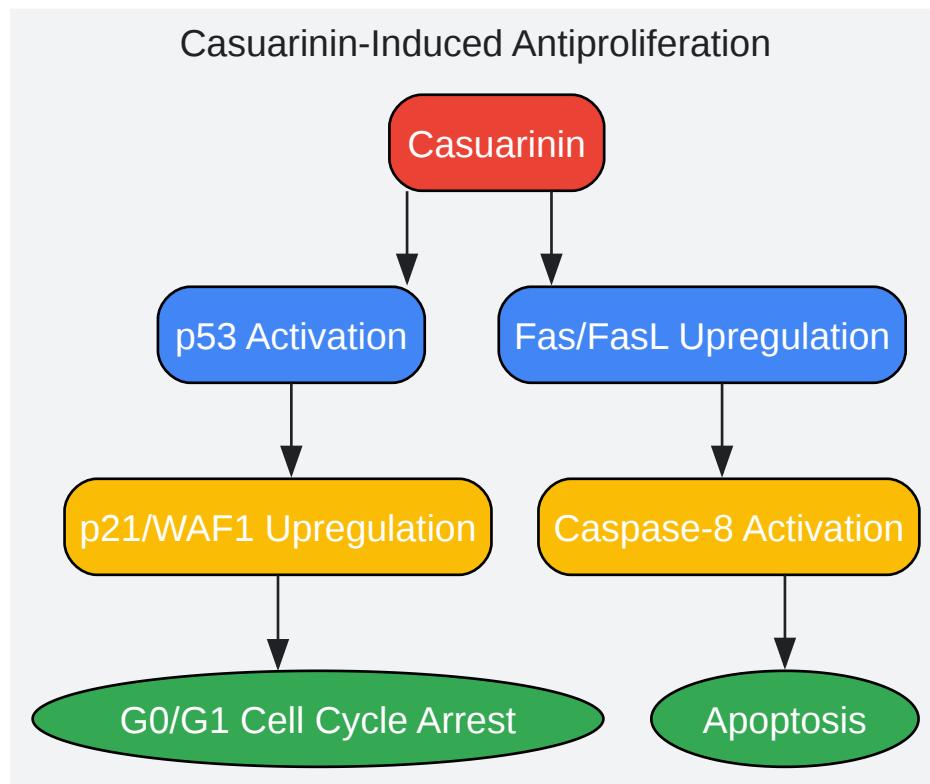
The workflow for this synthesis can be visualized as follows:

[Click to download full resolution via product page](#)

Key Stages in the Total Synthesis of **Casuarinin**.

Cell Culture and Viability Assay

This protocol describes a general method for assessing the antiproliferative effects of **Casuarinin** on cancer cell lines, such as MCF-7 (human breast adenocarcinoma).^{[7][8]}

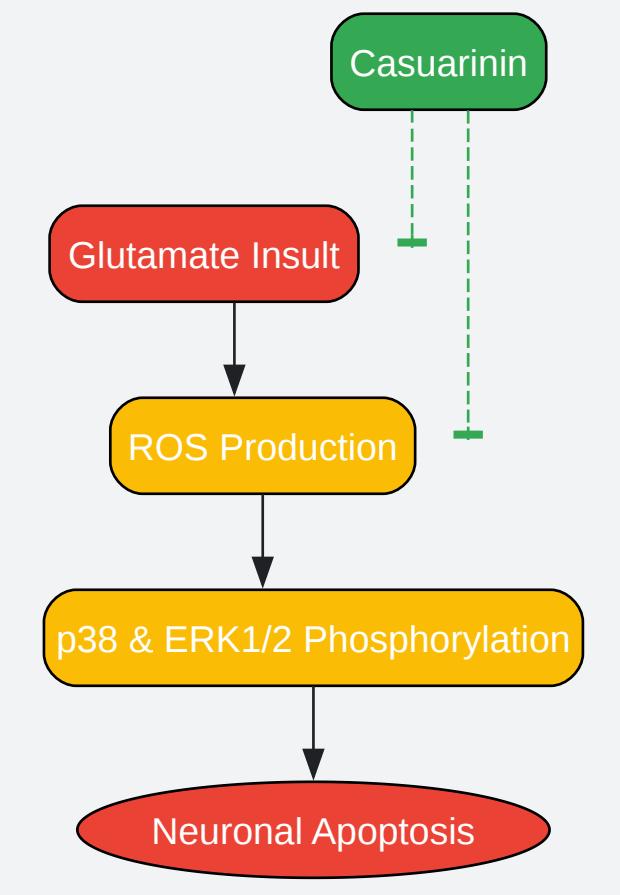

- Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of **Casuarinin**. A vehicle control (e.g., DMSO) is also included.
- Viability Assessment (MTT Assay): After a set incubation period (e.g., 48-72 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
- Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Mechanism of Action

Casuarinin exerts its biological effects by modulating several key signaling pathways, particularly those involved in apoptosis, cell cycle regulation, and oxidative stress.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

In human breast (MCF-7) and non-small cell lung (A549) cancer cells, **Casuarinin** induces G0/G1 phase cell cycle arrest and apoptosis through a p53-dependent mechanism.[1][8] It upregulates the cyclin-dependent kinase inhibitor p21/WAF1. Concurrently, it activates the extrinsic apoptosis pathway by increasing the expression of the Fas receptor (APO-1) and its ligands (mFasL and sFasL), leading to the activation of caspase-8.[5][8]


[Click to download full resolution via product page](#)

Casuarinin's Mechanism in Cancer Cell Apoptosis and Cycle Arrest.

Neuroprotection via Inhibition of Oxidative Stress

In neuronal cells, such as the HT22 murine hippocampal cell line, **Casuarinin** demonstrates neuroprotective effects against glutamate-induced toxicity.[14] Glutamate induces oxidative stress by increasing intracellular reactive oxygen species (ROS). **Casuarinin** counteracts this by inhibiting ROS production. This, in turn, prevents the downstream activation of stress-related mitogen-activated protein kinases (MAPKs), specifically p38 and ERK1/2, thereby blocking the apoptotic cascade.[14]

Neuroprotective Action of Casuarinin

[Click to download full resolution via product page](#)**Casuarinin's Inhibition of Glutamate-Induced Neurotoxicity.**

Conclusion

Casuarinin is a structurally complex ellagitannin with significant potential in drug development, particularly in oncology and neuropharmacology. Its well-defined chemical structure, characterized by a C-glycosidic linkage and multiple chiral centers, presents both a synthetic challenge and an opportunity for structure-activity relationship studies. The elucidation of its mechanisms of action, involving the modulation of p53, Fas/FasL, and MAPK signaling pathways, provides a solid foundation for its consideration as a therapeutic lead. The successful total synthesis of **Casuarinin** now paves the way for the generation of analogs and further preclinical investigation into its promising biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Anti-Candida Targets and Cytotoxicity of Casuarinin Isolated from *Plinia cauliflora* Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Casuarinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - *Planta Medica* / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Casuarinin from the bark of *Terminalia arjuna* induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. Lemon Myrtle (*Backhousia citriodora*) Extract and Its Active Compound, Casuarinin, Activate Skeletal Muscle Satellite Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total Synthesis of Casuarinin. | Semantic Scholar [semanticscholar.org]
- 12. Symposium on the Chemistry of Natural Products, symposium papers [jstage.jst.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protective effect of casuarinin against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the chemical structure of Casuarinin?]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1208647#what-is-the-chemical-structure-of-casuarinin\]](https://www.benchchem.com/product/b1208647#what-is-the-chemical-structure-of-casuarinin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com